molecular formula C18H18FN3OS B2448401 1-(4-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)but-2-yn-1-one CAS No. 1825716-21-9

1-(4-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)but-2-yn-1-one

Cat. No.: B2448401
CAS No.: 1825716-21-9
M. Wt: 343.42
InChI Key: ZYFCJQMHVFGWBN-UHFFFAOYSA-N
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Description

1-(4-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)but-2-yn-1-one is a synthetic compound known for its unique chemical structure, which combines a thiazole ring, a piperazine ring, and a butynone moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)but-2-yn-1-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the thiazole intermediate reacts with piperazine derivatives.

    Formation of the Butynone Moiety: The final step involves the coupling of the piperazine-thiazole intermediate with a butynone derivative, often using palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)but-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)but-2-yn-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)but-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and piperazine rings allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, influencing processes like inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-methyl-prop-2-en-1-one
  • (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone

Uniqueness

1-(4-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)but-2-yn-1-one stands out due to its unique combination of a thiazole ring and a butynone moiety, which is less common in similar compounds. This structural uniqueness may contribute to its distinct biological activities and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]but-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3OS/c1-2-3-17(23)22-10-8-21(9-11-22)12-16-13-24-18(20-16)14-4-6-15(19)7-5-14/h4-7,13H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFCJQMHVFGWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCN(CC1)CC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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